molecular formula C11H8BrNO2 B1526702 2-(3-Bromoquinolin-6-yl)acetic acid CAS No. 1022091-93-5

2-(3-Bromoquinolin-6-yl)acetic acid

Katalognummer B1526702
CAS-Nummer: 1022091-93-5
Molekulargewicht: 266.09 g/mol
InChI-Schlüssel: PQGUOWWMXHPEKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-(3-Bromoquinolin-6-yl)acetic acid” is a chemical compound with the CAS Number: 1022091-93-5 . It has a molecular weight of 266.09 and its IUPAC name is (3-bromo-6-quinolinyl)acetic acid . The compound is typically stored at room temperature and appears as a white to yellow solid .


Molecular Structure Analysis

The molecular formula of “2-(3-Bromoquinolin-6-yl)acetic acid” is C11H8BrNO2 . The InChI code is 1S/C11H8BrNO2/c12-9-5-8-3-7(4-11(14)15)1-2-10(8)13-6-9/h1-3,5-6H,4H2,(H,14,15) .


Physical And Chemical Properties Analysis

“2-(3-Bromoquinolin-6-yl)acetic acid” is a white to yellow solid . It has a molecular weight of 266.09 . The compound is typically stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Fluorescent Brightening Agents

Research by Rangnekar and Shenoy (1987) explored the synthesis of 2-aryl-6-bromoquinolines, which are structurally related to 2-(3-Bromoquinolin-6-yl)acetic acid. These compounds were investigated for their potential use as fluorescent brightening agents. This indicates a potential application of 2-(3-Bromoquinolin-6-yl)acetic acid in enhancing the brightness and whiteness of materials like fabrics, papers, and detergents through fluorescence. (Rangnekar & Shenoy, 1987).

Intermediate in Medicinal Chemistry

Fei Lei et al. (2015) worked on synthesizing a compound which is an important intermediate in PI3K/mTOR inhibitors, demonstrating that bromoquinolinyl compounds can serve as critical intermediates in the development of important medical treatments. This suggests that 2-(3-Bromoquinolin-6-yl)acetic acid could be valuable in the synthesis of various pharmacologically active molecules. (Fei Lei et al., 2015).

Anticonvulsant Activity

Wassim El Kayal et al. (2019) synthesized a series of compounds derived from a similar structure, 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, and evaluated their anticonvulsant activity. This highlights the potential use of similar compounds like 2-(3-Bromoquinolin-6-yl)acetic acid in the development of new anticonvulsant drugs. (Wassim El Kayal et al., 2019).

Antimicrobial Applications

Mahwish Arshad et al. (2022) investigated the antibacterial activities of 6-Bromoquinolin-4-ol derivatives against drug-resistant bacteria. This implies the potential application of 2-(3-Bromoquinolin-6-yl)acetic acid in developing new antimicrobial agents, particularly against resistant strains like MRSA and ESBL-producing E. coli. (Mahwish Arshad et al., 2022).

Safety And Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name

2-(3-bromoquinolin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c12-9-5-8-3-7(4-11(14)15)1-2-10(8)13-6-9/h1-3,5-6H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGUOWWMXHPEKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731516
Record name (3-Bromoquinolin-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromoquinolin-6-yl)acetic acid

CAS RN

1022091-93-5
Record name (3-Bromoquinolin-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (3-bromo-quinolin-6-yl)-acetic acid methyl ester (14.8 g, 52.8 mmol) and aqueous 2 N NaOH (80 ml, 160 mmol) was heated under reflux for 1.5 hours until reaction mixture became clear. After cooling down to room temperature the reaction mixture was washed with dichloromethane then the water layer was acidified with concentrated hydrochloric acid to pH 4. A white precipitate was filtered off the stirred in refluxing methanol, filtered and dried in vacuo to give the product title compound as a white solid (10.3 g, 73.5%). (300 MHz, DMSO-d6): 12.52 (b, 1H), 8.91 (d, 1H), 8.69 (d, 1H), 7.99 (d, 1H)), 7.82˜7.70 (m, 2H), 3.80 (s, 2H). ES-MS m/z: 266 (M+H+).
Quantity
14.8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Yield
73.5%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromoquinolin-6-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Bromoquinolin-6-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(3-Bromoquinolin-6-yl)acetic acid
Reactant of Route 4
2-(3-Bromoquinolin-6-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(3-Bromoquinolin-6-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(3-Bromoquinolin-6-yl)acetic acid

Citations

For This Compound
1
Citations
C Wang, J Li, L Qu, X Tang, X Song… - Journal of Medicinal …, 2022 - ACS Publications
MET alterations have been validated as a driven factor in NSCLC and gastric cancers. The c-Met inhibitors, capmatinib, tepotinib, and savolitinib, are only approved for the treatment of …
Number of citations: 8 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.